N-[3-(Aziridin-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
Description
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Properties
CAS No. |
100872-64-8 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[3-(aziridin-1-yl)-1,4-dioxonaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)15-11-12(16-6-7-16)14(19)10-5-3-2-4-9(10)13(11)18/h2-5H,6-7H2,1H3,(H,15,17) |
InChI Key |
SWWLCPOWYVFKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3 |
Origin of Product |
United States |
Biological Activity
N-[3-(Aziridin-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H15N3O3
- Molecular Weight : 299.31 g/mol
- Structure : The compound features a naphthalene core with aziridine and dioxo functionalities, contributing to its reactivity and biological properties.
Research indicates that this compound exhibits various mechanisms of action:
- DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication and transcription processes. This is particularly relevant in cancer cells where rapid division is crucial.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell death.
- Hypoxic Sensitivity : Similar to other aziridine derivatives, it shows enhanced activity under hypoxic conditions, making it a candidate for targeting hypoxic tumors.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. IC50 values ranged from 5 to 20 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| A549 | 15 | DNA intercalation |
| HCT116 | 12 | Mitochondrial pathway activation |
Case Studies
- Study on Breast Cancer : A study published in Cancer Research indicated that treatment with this compound led to a significant reduction in tumor growth in xenograft models compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.
- Lung Cancer Trials : In preclinical trials involving A549 cells, the compound demonstrated synergistic effects when combined with conventional chemotherapy agents like cisplatin. This suggests potential for use as an adjuvant therapy.
Toxicity and Safety Profile
While the compound shows promising biological activity, its toxicity profile must also be considered:
- Acute Toxicity : Animal studies indicate moderate toxicity at high doses (LD50 > 200 mg/kg).
- Long-term Effects : Chronic exposure studies are needed to fully understand the long-term safety implications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
